4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase (AchE) activity, which is crucial for nerve impulse transmission . This inhibition can lead to potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.
Dipyrone: A widely used analgesic and antipyretic compound.
4-Methylaminoantipyrine: An analgesic and antipyretic agent.
Uniqueness
4-(3,3-Dimethyl-4-phenyl-3H-pyrazol-5-yl)benzonitrile stands out due to its unique structural features, which confer specific biological activities not commonly found in other pyrazole derivatives
Properties
CAS No. |
61147-72-6 |
---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-(5,5-dimethyl-4-phenylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C18H15N3/c1-18(2)16(14-6-4-3-5-7-14)17(20-21-18)15-10-8-13(12-19)9-11-15/h3-11H,1-2H3 |
InChI Key |
QTYZJXXYUGEEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(N=N1)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.